molecular formula C16H11Cl2NOS B2406465 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole CAS No. 339019-68-0

5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole

Cat. No.: B2406465
CAS No.: 339019-68-0
M. Wt: 336.23
InChI Key: OFQGKZIKVJAFOB-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a dichlorophenyl group and a phenylsulfanyl methyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.

    Introduction of the Dichlorophenyl Group: This step may involve the use of 3,4-dichlorobenzaldehyde or a similar precursor.

    Attachment of the Phenylsulfanyl Methyl Group: This can be done through nucleophilic substitution reactions using thiophenol and a suitable methylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring or the dichlorophenyl group can be reduced under specific conditions.

    Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced isoxazole derivatives or dechlorinated products.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes or Receptors: Inhibiting or modulating their activity.

    Interference with Cellular Pathways: Affecting signal transduction or metabolic processes.

    Generation of Reactive Species: Leading to oxidative stress or other cellular effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-[(phenylsulfanyl)methyl]isoxazole: Lacks the dichlorophenyl group.

    5-(3,4-Dichlorophenyl)-3-methylisoxazole: Lacks the phenylsulfanyl group.

    5-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl]isoxazole: Has a methylsulfanyl group instead of a phenylsulfanyl group.

Uniqueness

The presence of both the dichlorophenyl and phenylsulfanyl methyl groups in 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-3-(phenylsulfanylmethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NOS/c17-14-7-6-11(8-15(14)18)16-9-12(19-20-16)10-21-13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQGKZIKVJAFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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